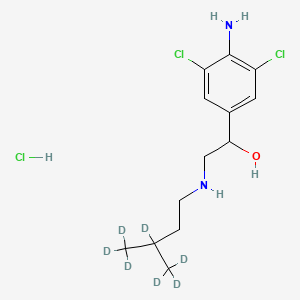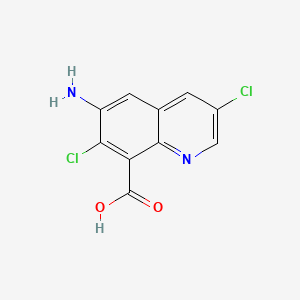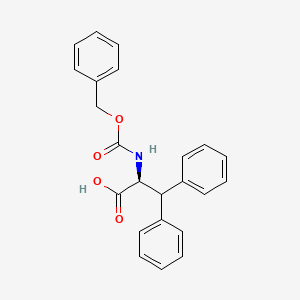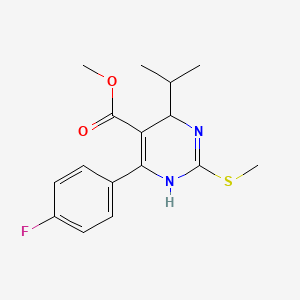
Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate
説明
科学的研究の応用
Antiviral Research
This compound has been investigated for its potential as an antiviral agent. The synthesis and characterization of the compound, including its crystal structure and computational investigations, have been conducted . The study aimed to explore the physicochemical properties and pharmaceutical effectiveness through density functional theory (DFT) and molecular docking analysis. The low energy gap indicated by Frontier molecular orbital (FMO) analysis suggests chemical reactivity, and the electrophilicity index points towards probable biological activity, making it a candidate for further antiviral research.
Antioxidant Activity
In the search for new molecules with antioxidant properties, derivatives of this compound have been studied for their ability to scavenge free radicals and reduce oxidative stress . The antioxidant properties are crucial as they can protect the body from chronic diseases and retard the progress of conditions such as atherosclerosis, stroke, and Alzheimer’s disease. The derivatives exhibited noticeable DPPH radical scavenging activity and reducing power capacity, highlighting the compound’s potential in antioxidant applications.
Pharmaceutical Effectiveness
The compound’s potential pharmaceutical effectiveness has been scrutinized via computational and experimental analyses . The molecular electrostatic potential (MEP) analysis suggests that the nitrogen atom sites are electronegative, which could be indicative of the compound’s reactivity in biological systems. This property is essential for designing drugs with targeted actions.
Chemical Reactivity
The chemical reactivity of the compound has been indicated by a low energy gap in FMO analysis . This property is significant for the synthesis of various pharmaceuticals, as a lower energy gap often correlates with higher reactivity, making it easier to undergo chemical transformations.
Biological Activity Prediction
The electrophilicity index (ω) of the compound has been used to predict its biological activity . This index helps in understanding how the compound might interact with biological molecules, which is vital for drug design and development.
Computational and Experimental UV-Spectral Analyses
The compound has undergone computational and experimental UV-spectral analyses to determine the bandgap associated with electronic transitions . This information is useful for understanding the compound’s electronic properties and its potential applications in materials science.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, participate in electronically divergent processes with the metal catalyst . This suggests that Methyl 6-(4-Fluorophenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidine may also influence various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have a wide range of biological activities .
Result of Action
It is known that similar compounds have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds are generally environmentally benign , suggesting that this compound may also be stable and effective in various environmental conditions.
特性
IUPAC Name |
methyl 6-(4-fluorophenyl)-2-methylsulfanyl-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9,13H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGVJOZWRJIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(NC(=N1)SC)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744183 | |
| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
CAS RN |
885100-76-5 | |
| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



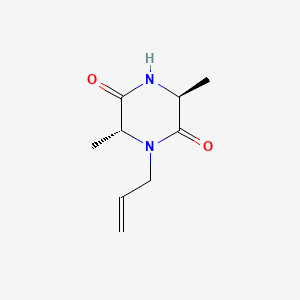
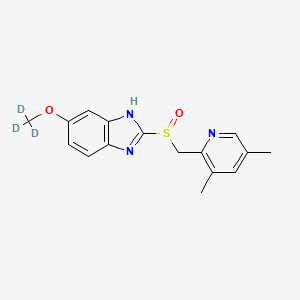



![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
